3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common method includes the initial formation of the imidazo[1,2-a]pyridine core, followed by bromination and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of solvents like ethyl acetate and catalysts such as tert-butyl hydroperoxide (TBHP) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar structures but different substituents on the imidazo[1,2-a]pyridine ring.
Benzamide Derivatives: Compounds with variations in the substituents on the benzamide group.
Uniqueness
3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to the presence of both the bromine atom and the imidazo[1,2-a]pyridine moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H14BrN3O |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
3-bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H14BrN3O/c21-16-5-3-4-15(12-16)20(25)22-17-9-7-14(8-10-17)18-13-24-11-2-1-6-19(24)23-18/h1-13H,(H,22,25) |
InChI Key |
ZJALJROLFMIZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.